methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and high vacuum distillation, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5,6-dihydro-2H-pyran-2-one: Similar structure but lacks the carboxylate group.
3,4-Dihydro-2H-pyran: A simpler pyran derivative without methyl substitutions.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl): Another pyran derivative with different substituents.
Uniqueness
Methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylate group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
24588-61-2 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-3,6-dihydro-2H-pyran-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-4-8(9(10)11-3)12-5-7(6)2/h8H,4-5H2,1-3H3 |
InChI Key |
HWSFPBXBHYMRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC(C1)C(=O)OC)C |
Origin of Product |
United States |
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